molecular formula C13H16N2O3S B6789750 N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide

N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide

Cat. No.: B6789750
M. Wt: 280.34 g/mol
InChI Key: IOAADRYYTPJAHI-UHFFFAOYSA-N
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Description

N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide is a synthetic organic compound characterized by a unique structure that includes a cyclopropyl group attached to a pyridine ring, a dioxothiolane ring, and a carboxamide group

Properties

IUPAC Name

N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c16-13(11-4-6-19(17,18)8-11)15-12-7-10(3-5-14-12)9-1-2-9/h3,5,7,9,11H,1-2,4,6,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAADRYYTPJAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2)NC(=O)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide typically involves multiple steps:

  • Formation of the Cyclopropylpyridine Intermediate

      Starting Materials: 4-bromopyridine and cyclopropylmagnesium bromide.

      Reaction Conditions: The Grignard reaction is employed to introduce the cyclopropyl group to the pyridine ring under anhydrous conditions and inert atmosphere.

  • Synthesis of the Dioxothiolane Ring

      Starting Materials: Thioacetic acid and ethylene oxide.

      Reaction Conditions: The reaction proceeds via a ring-closure mechanism to form the dioxothiolane ring.

  • Coupling of Intermediates

      Starting Materials: Cyclopropylpyridine intermediate and dioxothiolane intermediate.

      Reaction Conditions: Coupling is achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

  • Formation of the Carboxamide Group

      Starting Materials: The coupled intermediate and ammonia or an amine.

      Reaction Conditions: The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Typically carried out in an organic solvent like acetonitrile at room temperature.

      Products: Oxidation of the thiolane ring can lead to sulfoxide or sulfone derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Reactions are usually performed in anhydrous conditions at low temperatures.

      Products: Reduction can convert the carboxamide group to an amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Substitution reactions are often carried out in polar aprotic solvents like DMF (dimethylformamide).

      Products: Substitution at the pyridine ring or the thiolane ring can yield various functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

    Enzyme Inhibition: It may function as an inhibitor for certain enzymes, making it a candidate for drug development.

    Biological Probes: The compound can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development:

    Therapeutic Agents: It may exhibit therapeutic properties, including anti-inflammatory or antimicrobial activities.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyridine ring can facilitate binding to active sites, while the dioxothiolane ring may participate in redox reactions. The carboxamide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-sulfonamide: Contains a sulfonamide group, which may alter its reactivity and biological activity.

    N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-thioamide: Features a thioamide group, potentially affecting its chemical properties and applications.

Uniqueness

N-(4-cyclopropylpyridin-2-yl)-1,1-dioxothiolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and binding affinity, while the dioxothiolane ring provides redox activity, making it versatile for various applications.

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